molecular formula C13H9N3O3 B2879462 N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 865287-35-0

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2879462
CAS No.: 865287-35-0
M. Wt: 255.233
InChI Key: NUIFZRJWVCZPII-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (Molecular Formula: C 13 H 9 N 3 O 3 ) is a synthetic compound featuring a 1,3,4-oxadiazole core, a scaffold renowned in medicinal chemistry for its diverse biological potential . This molecule is of significant interest in antimicrobial and anticancer research. Compounds incorporating the 1,3,4-oxadiazole ring linked to a furan moiety have demonstrated potent antitubercular activity by inhibiting Mycobacterium tuberculosis Enoyl-ACP reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway . Research on structurally similar derivatives has shown promising activity against Mycobacterium tuberculosis H37Rv strain, with minimum inhibitory concentration (MIC) values as low as 3.125 μg/ml, highlighting the potential of this chemical class in addressing multidrug-resistant tuberculosis . Furthermore, 1,3,4-oxadiazole-2-carboxamide derivatives have been investigated for their ability to inhibit STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in the proliferation and survival of various cancer cells, suggesting a potential mechanism for anticancer applications . The 1,3,4-oxadiazole scaffold is known to interact with several biological targets, including enzymes like thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cancer cell proliferation . This product is intended for research purposes in chemical biology, medicinal chemistry, and drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIFZRJWVCZPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the furan-2-carboxamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with furan-2-carboxylic acid hydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the oxadiazole or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as halides or amines, onto the oxadiazole or furan rings.

Scientific Research Applications

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in treating various diseases, including infections and cancers.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit enzymes or receptors involved in critical biological processes. Molecular docking studies have shown that the compound can bind to the active sites of enzymes, such as succinate dehydrogenase, thereby inhibiting their activity . This inhibition can lead to the disruption of metabolic pathways, ultimately exerting its biological effects.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

Key structural analogs differ in substituents on the oxadiazole, phenyl, or carboxamide groups, leading to variations in physical and chemical properties (Table 1).

Table 1: Comparative Analysis of Physical Properties

Compound Name & ID Substituents/Modifications Melting Point (°C) Molecular Weight Key IR Peaks (cm⁻¹) Yield (%)
a5 (main compound) Phenyl, furan-2-carboxamide 240–242 255.22 1675 (C=O), 3102 (N-H) 80
6c 4-Methoxybenzylidene hydrazide 166–167 455.47 1660 (C=O), 1600 (C=N) 41
6d 4-Nitrobenzylidene hydrazide 295–296 470.46 1670 (C=O), 1520 (NO₂) 88
a4 Cyanomethyl-oxadiazole Not reported 218.17 1665 (C=O), 2250 (C≡N) Not reported
compound Ethoxyphenyl-thioether linkage Not reported 402.42 Predicted pKa: 11.85 Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in 6d) increase melting points due to enhanced intermolecular interactions .
  • The carboxamide C=O stretch (~1675 cm⁻¹) is consistent across analogs, but substituents like cyanomethyl (a4) introduce unique IR peaks (e.g., C≡N at 2250 cm⁻¹) .

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an oxadiazole ring fused with a furan moiety. Its molecular formula is C13H9N3O3C_{13}H_9N_3O_3, with a molecular weight of approximately 253.23 g/mol. The specific arrangement of atoms contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of oxadiazole compounds often outperform traditional antibiotics against various bacterial strains. For instance, one study indicated that similar oxadiazole derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar efficacy .

Antifungal Activity

Research has also highlighted the antifungal capabilities of this compound. In vitro assays revealed that certain derivatives exhibited substantial antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. These findings suggest potential applications in treating fungal infections .

Anticancer Properties

The anticancer activity of this compound has been a focal point of recent studies. Notably:

  • Cytotoxicity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MCF-7), leukemia (CEM), and melanoma (MEL-8). The IC50 values for these cell lines were found to be in the micromolar range, indicating potent activity .
  • Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. It was observed to increase p53 expression levels and promote caspase activation, leading to programmed cell death .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Anticancer Activity : A recent investigation assessed the effects of this compound on MCF-7 cells. The results indicated significant cytotoxicity with an IC50 value of 0.65 µM. Further analysis showed cell cycle arrest at the G0-G1 phase, suggesting interference with DNA replication processes .
  • Antimicrobial Evaluation : Another study compared various oxadiazole derivatives against standard antibiotics. The findings revealed that some derivatives exhibited superior antimicrobial activity compared to conventional treatments, highlighting the potential for developing new therapeutic agents .

Data Summary Table

Activity Type Cell Line/Pathogen IC50/Activity Level Reference
AntimicrobialE. coli, S. aureusSignificant activity
AntifungalC. albicansModerate activity
AnticancerMCF-70.65 µM
AnticancerCEMSub-micromolar

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